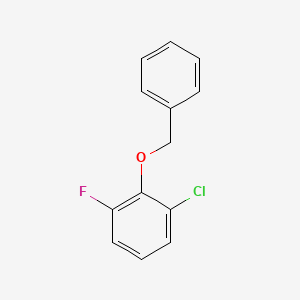
2-(Benzyloxy)-1-chloro-3-fluorobenzene
説明
2-(Benzyloxy)-1-chloro-3-fluorobenzene is a useful research compound. Its molecular formula is C13H10ClFO and its molecular weight is 236.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Benzyloxy)-1-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. Its structure includes a benzyloxy group, a chlorine atom, and a fluorine atom attached to a benzene ring, which contributes to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C13H10ClF, with a molecular weight of approximately 228.67 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity and reactivity, making it a candidate for various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The benzyloxy group may participate in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially modulating enzyme activity.
- Receptor Binding : The halogen substituents can influence the compound's electronic properties, allowing it to interact with specific receptors in biological systems.
- Metabolic Stability : The presence of fluorine typically enhances metabolic stability, which is crucial for maintaining bioactivity in vivo.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains:
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| MA-1156 | 15 | 16 µM |
| MA-1115 | 16 | 32 µM |
| MA-1116 | 16 | 64 µM |
These results suggest that halogenated benzene derivatives can effectively inhibit bacterial growth, indicating potential for therapeutic applications against infections caused by resistant strains such as Staphylococcus aureus .
Case Studies
A notable study evaluated the biological activities of fluoroaryl compounds, including those structurally similar to this compound. The study found that these compounds exhibited:
- Antifungal Activity : Compounds were tested against Candida species with varying degrees of effectiveness.
- Anticancer Activity : Some derivatives showed cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
Structure-Activity Relationship (SAR)
The introduction of fluorine and chlorine atoms into the phenyl group significantly affects the biological activity of these compounds. For example:
- Fluorination generally increases potency due to enhanced interaction with biological targets.
- Chlorination can modulate lipophilicity and reactivity, influencing how these compounds interact with enzymes or receptors.
特性
IUPAC Name |
1-chloro-3-fluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGRIUGGOYNHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682091 | |
| Record name | 2-(Benzyloxy)-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938180-34-8 | |
| Record name | 2-(Benzyloxy)-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













